

An In-depth Technical Guide to Methyliminodiacetic-d4 Acid

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Compound of Interest

Compound Name: *Methyliminodiacetic-d4 acid*

Cat. No.: *B12296943*

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For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of **Methyliminodiacetic-d4 acid** (MIDA-d4), a deuterated isotopologue of N-Methyliminodiacetic acid (MIDA). The document delves into the molecular characteristics, synthesis considerations, and critical applications of MIDA-d4, with a particular focus on its role as an internal standard in quantitative mass spectrometry-based assays. Detailed protocols for its use and characterization by mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy are presented, underpinned by the scientific rationale for each procedural step. This guide is intended to be a valuable resource for researchers in analytical chemistry, drug metabolism, and pharmacokinetics, offering both foundational knowledge and practical insights to ensure data integrity and experimental reproducibility.

Introduction: The Significance of Isotopic Labeling in Analytical Sciences

In the landscape of modern analytical chemistry, particularly within the pharmaceutical and life sciences sectors, the demand for precision and accuracy in quantitative analysis is paramount. Stable Isotope Labeled (SIL) compounds are indispensable tools that enable researchers to achieve high levels of confidence in their measurements. **Methyliminodiacetic-d4 acid**, the

subject of this guide, is one such SIL compound, serving as a powerful tool in mass spectrometry-based quantification.

The incorporation of deuterium, a stable, non-radioactive isotope of hydrogen, into a molecule creates a compound that is chemically identical to its non-labeled counterpart but possesses a greater mass. This mass shift is the cornerstone of its utility as an internal standard. When co-analyzed with the non-labeled analyte, the SIL internal standard experiences similar ionization efficiencies and matrix effects in the mass spectrometer, allowing for accurate correction of signal variations and, consequently, more precise quantification.[1]

Core Molecular Attributes of Methyliminodiacetic-d4 Acid

A thorough understanding of the fundamental properties of MIDA-d4 is essential for its effective application.

Chemical Structure and Isotopic Labeling

Methyliminodiacetic-d4 acid is a derivative of iminodiacetic acid with a methyl group attached to the nitrogen atom and four deuterium atoms replacing four hydrogen atoms.[2] While specific synthetic documentation for commercial MIDA-d4 is not publicly detailed, the most probable positions for deuteration are the four hydrogens on the two acetate methylene groups. This is a common and synthetically accessible route for introducing deuterium into this molecular scaffold.

Diagram 1: Molecular Structure of **Methyliminodiacetic-d4 Acid**

Caption: Assumed molecular structure of **Methyliminodiacetic-d4 acid**.

Physicochemical Properties

The key physicochemical properties of **Methyliminodiacetic-d4 acid** are summarized in the table below. It is important to note that many of the experimental values are reported for the non-deuterated analog, N-Methyliminodiacetic acid (MIDA), but are expected to be very similar for the deuterated form.

Property	Value	Source
Molecular Formula	C ₅ H ₅ D ₄ NO ₄	N/A
Molecular Weight	151.15 g/mol	Calculated
CAS Number	1219803-27-6	[3]
Appearance	White to off-white solid	[4]
Melting Point	~220 °C (decomposes)	[5]
Solubility	Soluble in water	[2]

Applications in Research and Development

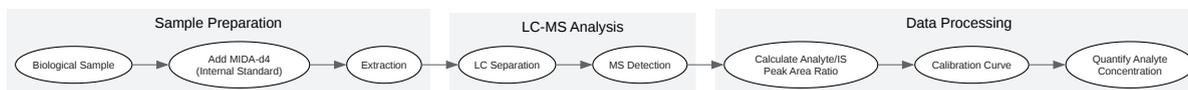
The primary and most critical application of **Methyliminodiacetic-d4 acid** is as an internal standard in quantitative bioanalytical methods utilizing liquid chromatography-mass spectrometry (LC-MS).

Internal Standard for Quantitative Mass Spectrometry

In drug metabolism and pharmacokinetic (DMPK) studies, the accurate quantification of drug candidates and their metabolites in complex biological matrices such as plasma, urine, and tissue homogenates is a significant challenge. Matrix effects, where endogenous components of the sample can suppress or enhance the ionization of the analyte, are a major source of variability and inaccuracy.

By adding a known concentration of MIDA-d4 to all samples, including calibration standards and quality controls, it co-elutes with the non-labeled MIDA (if MIDA is the analyte of interest) and experiences the same matrix effects. The ratio of the analyte peak area to the internal standard peak area is then used for quantification, which effectively normalizes for variations in sample preparation, injection volume, and ionization efficiency.[1]

Diagram 2: Workflow for Quantitative Analysis using an Internal Standard



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Caption: A typical workflow for quantitative LC-MS analysis.

Experimental Protocols and Methodologies

The successful implementation of MIDA-d4 as an internal standard requires robust and well-validated analytical methods.

Protocol for Quantitative Analysis by LC-MS/MS

This protocol outlines a general procedure for the quantification of an analyte using MIDA-d4 as an internal standard. Method parameters will need to be optimized for the specific analyte and instrumentation.

Objective: To accurately quantify an analyte in a biological matrix using **Methyliminodiacetic-d4 acid** as an internal standard.

Materials:

- Analyte of interest
- **Methyliminodiacetic-d4 acid** (MIDA-d4)
- Biological matrix (e.g., human plasma)
- LC-MS/MS system (e.g., triple quadrupole mass spectrometer)
- Appropriate LC column
- Solvents for mobile phase and sample preparation (LC-MS grade)

Methodology:

- Preparation of Stock Solutions:
 - Prepare a 1 mg/mL stock solution of the analyte in a suitable solvent (e.g., methanol).
 - Prepare a 1 mg/mL stock solution of MIDA-d4 in the same solvent. The isotopic purity of the internal standard is crucial for accurate quantification.[6]
- Preparation of Calibration Standards and Quality Controls (QCs):
 - Serially dilute the analyte stock solution to prepare a series of calibration standards at concentrations spanning the expected range in the study samples.
 - Prepare QC samples at low, medium, and high concentrations.
- Sample Preparation:
 - To 50 μ L of each calibration standard, QC, and unknown sample, add 10 μ L of a working solution of MIDA-d4 (e.g., 100 ng/mL). The concentration of the internal standard should be optimized to provide a stable and reproducible signal.
 - Perform protein precipitation by adding 200 μ L of cold acetonitrile.
 - Vortex mix for 1 minute and centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.
 - Transfer the supernatant to a new plate or vial for LC-MS/MS analysis.
- LC-MS/MS Analysis:
 - Liquid Chromatography: Develop a chromatographic method that provides good separation of the analyte from potentially interfering matrix components. A reversed-phase C18 column is often a good starting point.
 - Mass Spectrometry: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

- Optimize the MRM transitions for both the analyte and MIDA-d4. The precursor ion for MIDA-d4 will be m/z 152.1 ($[M+H]^+$). The product ions will depend on the fragmentation pattern, which should be determined experimentally.
- Tune the collision energy and other MS parameters to maximize the signal for each transition.
- Data Analysis:
 - Integrate the peak areas for the analyte and MIDA-d4 in all samples.
 - Calculate the peak area ratio (analyte/MIDA-d4).
 - Construct a calibration curve by plotting the peak area ratio against the analyte concentration for the calibration standards.
 - Determine the concentration of the analyte in the unknown samples and QCs by interpolating their peak area ratios from the calibration curve.

Characterization by NMR Spectroscopy

NMR spectroscopy is a powerful tool for confirming the structure and assessing the isotopic purity of MIDA-d4.

- ^1H NMR: The proton NMR spectrum is expected to show a singlet for the N-methyl group. The signals for the methylene protons on the acetate arms should be significantly reduced or absent, depending on the degree of deuteration.
- ^{13}C NMR: The carbon NMR spectrum will show signals for the methyl carbon, the methylene carbons, and the carboxyl carbons. The signals for the deuterated methylene carbons will appear as multiplets due to C-D coupling and will have a characteristic upfield shift compared to the non-deuterated compound.^{[7][8]}

Conclusion: A Tool for Enhanced Analytical Rigor

Methyliminodiacetic-d4 acid is a valuable tool for researchers who require high-confidence quantitative data from mass spectrometry-based assays. Its chemical similarity to its non-labeled counterpart ensures that it accurately reflects the analytical behavior of the analyte,

thereby correcting for a wide range of experimental variations. By understanding its fundamental properties and implementing it within well-validated analytical protocols, scientists and drug development professionals can significantly enhance the reliability and reproducibility of their results, ultimately contributing to more robust scientific conclusions and faster drug development timelines.

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